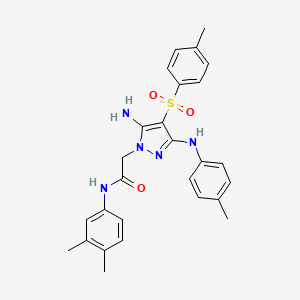
2-(5-amino-3-(p-tolylamino)-4-tosyl-1H-pyrazol-1-yl)-N-(3,4-dimethylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-amino-3-(p-tolylamino)-4-tosyl-1H-pyrazol-1-yl)-N-(3,4-dimethylphenyl)acetamide is a complex organic compound notable for its potential applications across various scientific fields. The structure of this compound includes functional groups such as amino, tosyl, and acetamide groups attached to a pyrazole ring, influencing its chemical reactivity and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for synthesizing 2-(5-amino-3-(p-tolylamino)-4-tosyl-1H-pyrazol-1-yl)-N-(3,4-dimethylphenyl)acetamide involves a multi-step process that starts with the formation of the pyrazole ring. Initially, a hydrazine derivative reacts with an appropriate diketone or ketoester, under acidic or basic conditions, to yield the pyrazole core. This intermediate is then subjected to functional group modifications, such as the introduction of tosyl and amino groups, through nucleophilic substitution and amination reactions, respectively. The final step includes the coupling of the pyrazole intermediate with 3,4-dimethylphenyl acetic acid using standard peptide coupling reagents like EDCI or DCC.
Industrial Production Methods: Industrially, the synthesis of this compound might be optimized using flow chemistry techniques to enhance the efficiency and yield of each reaction step. Large-scale production would involve the use of continuous reactors and in-line purification methods to minimize impurities and streamline the process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidative transformations, particularly at the amine and phenyl rings, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions, especially of the nitro groups if present as intermediates, can be achieved using hydrogenation over palladium or with metal hydrides like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, allowing for further functional group modifications on the phenyl rings or the pyrazole core.
Common Reagents and Conditions: Typical reagents include electrophiles (e.g., sulfonyl chlorides for tosylation), nucleophiles (e.g., amines for amination), oxidizing agents (e.g., PCC, DDQ), and reducing agents (e.g., sodium borohydride).
Major Products: The major products of these reactions often retain the core pyrazole structure while introducing or modifying functional groups, leading to derivatives with potentially enhanced biological or chemical properties.
Scientific Research Applications
This compound finds diverse applications in:
Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Potential as a bioactive molecule due to its amino and tosyl groups, which can interact with biological targets such as enzymes and receptors.
Medicine: Possible use in the development of therapeutic agents targeting specific diseases or conditions, particularly if it shows activity in biological assays.
Industry: Utility in the production of specialty chemicals or as an intermediate in the synthesis of dyes, agrochemicals, or pharmaceuticals.
Mechanism of Action
The exact mechanism by which 2-(5-amino-3-(p-tolylamino)-4-tosyl-1H-pyrazol-1-yl)-N-(3,4-dimethylphenyl)acetamide exerts its effects depends on its specific application. Generally, the presence of functional groups like amino, tosyl, and phenyl rings allows the compound to engage in interactions with molecular targets, such as binding to active sites of enzymes or receptors, thereby influencing biological pathways.
Comparison with Similar Compounds
2-(4-tosyl-3-(p-tolylamino)-1H-pyrazol-1-yl)acetamide
2-(5-amino-4-tosyl-3-(m-tolylamino)-1H-pyrazol-1-yl)-N-phenylacetamide
2-(5-amino-4-tosyl-1H-pyrazol-3-yl)-N-(3,4-dimethylphenyl)acetamide
This compound's structure allows for various chemical modifications, making it a versatile molecule in scientific research and industrial applications.
Properties
IUPAC Name |
2-[5-amino-3-(4-methylanilino)-4-(4-methylphenyl)sulfonylpyrazol-1-yl]-N-(3,4-dimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29N5O3S/c1-17-5-10-21(11-6-17)30-27-25(36(34,35)23-13-7-18(2)8-14-23)26(28)32(31-27)16-24(33)29-22-12-9-19(3)20(4)15-22/h5-15H,16,28H2,1-4H3,(H,29,33)(H,30,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQZVPBZVVZPYDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NN(C(=C2S(=O)(=O)C3=CC=C(C=C3)C)N)CC(=O)NC4=CC(=C(C=C4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-Chloro-N-(1-cyanoethyl)-N-[[3-(trifluoromethyl)phenyl]methyl]acetamide](/img/structure/B2519253.png)
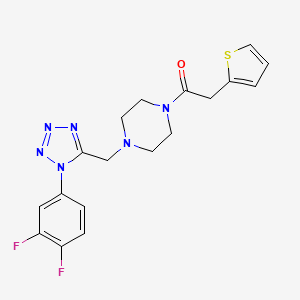

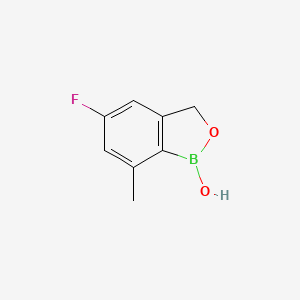
![N-cyclopropyl-2-{2-[(2-methylpropyl)amino]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}acetamide](/img/structure/B2519258.png)
![4-[3-(4-FLUOROPHENYL)-1,2,4-OXADIAZOL-5-YL]-1-(4-METHYLBENZENESULFONYL)PIPERIDINE](/img/structure/B2519259.png)
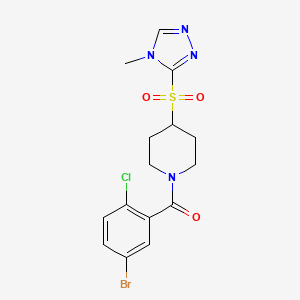
![(1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone](/img/structure/B2519263.png)
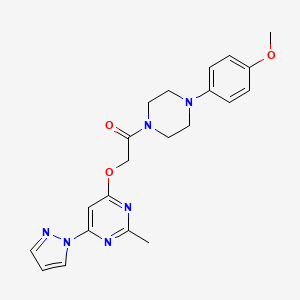
![2-[(4-{[(2,4-dimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2519267.png)
![6-Cyclopropyl-2-[1-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one](/img/structure/B2519269.png)
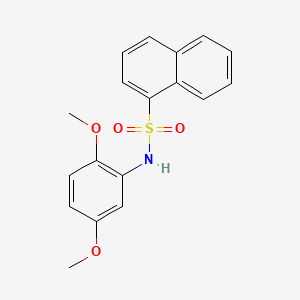
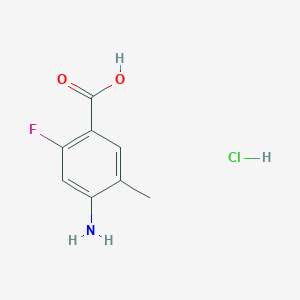
![(Z)-2-(furan-2-ylmethylene)-8-(pyridin-3-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2519274.png)
